molecular formula C5H3BrF3NO B13897226 Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)-

Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)-

Cat. No.: B13897226
M. Wt: 229.98 g/mol
InChI Key: BMYSBHJBURHZTL-UHFFFAOYSA-N
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Description

Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- is a heterocyclic compound featuring an oxazole ring substituted with bromomethyl and trifluoromethyl groups The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which allows the preparation of oxazoles from aldehydes by reaction with tosylmethyl isocyanide (TosMIC) . The reaction conditions often involve the use of a base to deprotonate TosMIC, followed by the addition of the aldehyde to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted oxazoles, while cross-coupling reactions can produce complex arylated oxazoles.

Scientific Research Applications

Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with lipid membranes and proteins . The oxazole ring itself can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Oxazole, 5-methyl-2-(trifluoromethyl)-: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

    Oxazole, 5-(chloromethyl)-2-(trifluoromethyl)-: Similar structure with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    Oxazole, 5-(bromomethyl)-2-(difluoromethyl)-: Similar structure with a difluoromethyl group, which can influence its biological activity and stability.

Uniqueness

Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of features makes it a versatile and valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H3BrF3NO

Molecular Weight

229.98 g/mol

IUPAC Name

5-(bromomethyl)-2-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C5H3BrF3NO/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2

InChI Key

BMYSBHJBURHZTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)C(F)(F)F)CBr

Origin of Product

United States

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